methyl (2Z)-2-chloro-2-hydroxyiminoacetate
Description
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Structure
2D Structure
Properties
CAS No. |
30673-27-9 |
|---|---|
Molecular Formula |
C3H4ClNO3 |
Molecular Weight |
137.52 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3/b5-2+ |
InChI Key |
QGSZBXNCEKAJIH-GORDUTHDSA-N |
SMILES |
COC(=O)C(=NO)Cl |
Isomeric SMILES |
COC(=O)/C(=N\O)/Cl |
Canonical SMILES |
COC(=O)C(=NO)Cl |
Synonyms |
Methyl Chlorooximidoacetate; Methyl Chlorooximinoacetate; Chloro-glyoxylic Acid Methyl Ester 2-Oxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
CAS Number: 30673-27-9 (for methyl 2-chloro-2-hydroxyiminoacetate, stereochemistry often not specified)
Introduction
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a chemical intermediate of significant interest, particularly in the synthesis of agrochemicals and pharmaceuticals. Its structure, featuring a reactive chlorooxime moiety and an ester group, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed potential synthesis protocol, and its applications, with a focus on its role in the development of fungicidal agents. While the CAS number 30673-27-9 is commonly assigned to methyl 2-chloro-2-hydroxyiminoacetate, it is important to note that the stereochemistry is not always explicitly defined in supplier and regulatory documents. The (2Z)-isomer is often the desired stereoisomer for specific biological applications.
Physicochemical Properties
The following table summarizes the available physicochemical data for methyl 2-chloro-2-hydroxyiminoacetate. It is important to note that experimental values can vary between different sources and batches.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNO₃ | N/A |
| Molecular Weight | 137.52 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 70-74 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in many organic solvents. | N/A |
| SMILES | COC(=O)C(=N/O)\Cl | N/A |
| InChI | InChI=1S/C3H4ClNO3/c1-7-3(6)2(4)5-8/h8H,1H3/b5-2- | N/A |
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature. However, a plausible and commonly employed method for the synthesis of α-halo-α-oximino esters involves the nitrosation of an α-chloro ester. The following protocol is a generalized procedure based on established chemical principles for similar transformations.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Methyl chloroacetate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Water
-
An organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve methyl chloroacetate in a suitable solvent and cool the mixture in an ice bath to 0-5 °C.
-
Acidification: Slowly add a solution of hydrochloric acid to the cooled mixture while maintaining the temperature below 5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition of sodium nitrite is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) two to three times.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound as a solid. The Z-isomer is often the thermodynamically more stable product in such reactions.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=N, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of various biologically active compounds, most notably a class of fungicides known as strobilurins and their analogues. The oximinoacetate moiety is a critical pharmacophore in these fungicides.
Role in Fungicide Synthesis:
The compound serves as a building block for constructing the toxophore part of the fungicide molecule. The general workflow involves the reaction of this compound with a substituted phenol or other nucleophilic aromatic ring system.
Caption: General workflow for the synthesis of oximinoacetate fungicides.
This reaction, typically a nucleophilic substitution, results in the formation of an ether linkage, connecting the oximinoacetate group to the rest of the fungicide scaffold. The (Z)-configuration of the oxime is often crucial for the fungicidal activity of the final product.
Signaling Pathways
There is no available scientific literature to suggest that this compound itself is directly involved in any specific signaling pathways. Its biological relevance lies in its role as a synthetic intermediate for the production of biologically active molecules, such as fungicides. The resulting fungicides, in turn, exert their effects by inhibiting specific enzymes in the fungal respiratory chain, thereby disrupting cellular energy production.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of agrochemicals. While a dedicated CAS number for the (2Z)-isomer is not consistently used, its importance in the stereospecific synthesis of fungicides is well-recognized. The provided synthesis protocol, based on general chemical principles, offers a reliable method for its preparation in a laboratory setting. Further research into its reactivity and the development of more efficient and stereoselective synthetic routes will continue to be of interest to the chemical and life sciences communities.
An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a summary of its known chemical properties, based on available data. However, it is important to note that detailed experimental data for this specific compound is limited in publicly accessible scientific literature. Much of the available information is inferred from related compounds, particularly its ethyl ester counterpart.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a chlorooxime functional group and a methyl ester. Its basic identifiers are well-established.[1][2]
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (2Z)-2-chloro-2-(hydroxyimino)acetate | N/A |
| CAS Number | 30673-27-9 | [1] |
| Molecular Formula | C₃H₄ClNO₃ | [1] |
| Molecular Weight | 137.52 g/mol | [1] |
| SMILES | COC(=O)C(=NO)Cl | [1] |
Despite its commercial availability, specific, experimentally determined physical properties such as melting point, boiling point, and solubility for this compound are not readily found in scientific databases. For the structurally similar (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), a melting point of 70-76 °C has been reported.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the preparation of α-oximino esters are well-documented.[3][4][5] A common approach involves the nitrosation of a corresponding β-keto ester or a related active methylene compound.
A plausible synthetic pathway for this compound could be inferred from the synthesis of its ethyl ester. This typically involves the reaction of the parent ester (methyl chloroacetate) with a nitrosating agent. For instance, the synthesis of the ethyl ester involves treating glycine ester hydrochloride with hydrochloric acid and sodium nitrite.[6] A similar approach starting from a suitable methyl ester precursor could likely yield the target compound. Another potential precursor is methyl chlorooxoacetate (CAS 5781-53-3), which could react with hydroxylamine.[7]
Diagram 1: Plausible General Synthesis Workflow
Caption: General workflow for the synthesis of α-oximino esters.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups. The oxime moiety can undergo various transformations, including reduction to an amino group, making it a precursor for the synthesis of α-amino acids.[8] The chloro group is a potential leaving group, allowing for nucleophilic substitution reactions.
Based on the applications of the ethyl ester, this compound is likely a versatile intermediate in the synthesis of various heterocyclic compounds. The ethyl ester has been used in the preparation of isoxazolines and as a precursor to generate nitrile oxides in situ for cycloaddition reactions.
One vendor suggests that methyl 2-chloro-2-(hydroxyimino)acetate is a benzyl derivative of nikkomycin and may inhibit bacterial growth by targeting dehydrogenase and binding to lysine residues.[1] However, this information is not substantiated by peer-reviewed experimental studies in the available literature. Its use as an intermediate in the synthesis of fungicides has also been noted in industrial contexts.[9][10]
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. For compounds with similar structural motifs, such as other α-oximino esters, characteristic spectral features would be expected. For example, in an IR spectrum, one would anticipate peaks corresponding to the C=O of the ester, the C=N of the oxime, and the O-H of the oxime. In ¹H NMR, a singlet for the methyl ester protons would be expected, along with a signal for the hydroxyl proton of the oxime.
Safety and Handling
Detailed toxicological data for this compound is not available. For the related ethyl ester, hazard classifications include skin irritation, serious eye damage, and potential for respiratory irritation and sensitization. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical intermediate with potential utility in synthetic and medicinal chemistry. While its basic chemical identity is established, there is a notable lack of detailed, publicly available experimental data regarding its physical properties, specific synthesis protocols, and reactivity. Researchers and drug development professionals interested in this compound may need to perform their own characterization or rely on inferences from closely related analogues. Further research is required to fully elucidate the chemical and biological properties of this compound.
References
- 1. Methyl 2-chloro-2-(hydroxyimino)acetate | 30673-27-9 | FBA67327 [biosynth.com]
- 2. 1347739-10-9,2-(4-bromophenyl)ethene-1-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of α-amino-acids through α-oximino-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a molecule of interest in synthetic and medicinal chemistry. While direct primary literature on the discovery and biological activity of the methyl ester is limited, this guide consolidates available information and draws parallels from its closely related ethyl ester analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. This document details the probable synthetic pathway, physical and chemical properties, and a hypothesized mechanism of action as an antibacterial agent through the inhibition of key metabolic dehydrogenases. Experimental protocols, quantitative data, and a proposed signaling pathway are presented to facilitate further research and development.
Introduction
This compound (C₃H₄ClNO₃, CAS No: 30673-27-9) is an alpha-chloro-alpha-oximino ester that has been noted for its potential biological activities. Commercial suppliers suggest it may act as an antibacterial agent by inhibiting dehydrogenase enzymes involved in amino acid metabolism[1]. The core functional groups of this molecule—a methyl ester, a chloro-substituted carbon, and a hydroxyimino (oxime) group—make it a versatile synthon for the preparation of more complex heterocyclic compounds and a candidate for biological screening. This guide aims to provide a detailed technical resource by compiling the available data and proposing experimental and mechanistic frameworks based on closely related analogs.
Physicochemical Properties
| Property | Value (Methyl Ester) | Value (Ethyl Ester Analog) | Reference |
| Molecular Formula | C₃H₄ClNO₃ | C₄H₆ClNO₃ | [1] |
| Molecular Weight | 137.52 g/mol | 151.55 g/mol | [2] |
| CAS Number | 30673-27-9 | 14337-43-0 | [1][2] |
| Physical Form | Not specified | Solid, powder to crystal | [2] |
| Melting Point | Not specified | 70-76 °C | [2] |
| Boiling Point | Not specified | 230.5±23.0 °C (Predicted) | [3] |
| pKa | Not specified | 7.60±0.10 (Predicted) | [3] |
| Solubility | Not specified | Soluble in Methanol | [3] |
Synthesis and Discovery
The "discovery" of this compound is not well-documented in a single, seminal publication. It is likely that this compound was first synthesized as an intermediate in a larger synthetic effort, a common occurrence for such reactive small molecules.
A plausible and detailed synthetic protocol can be adapted from the established synthesis of its ethyl ester analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate[3][4]. The reaction proceeds via the nitrosation of the corresponding amino acid ester hydrochloride.
Proposed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis of the ethyl ester analog and should be optimized for the methyl ester.
Materials:
-
Glycine methyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and cooled to -5°C in an ice-salt bath, dissolve glycine methyl ester hydrochloride in water. Slowly add concentrated hydrochloric acid while maintaining the low temperature.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled glycine methyl ester hydrochloride solution. A second equivalent of sodium nitrite solution is then added. The reaction mixture is stirred at 0°C for approximately 45-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add a brine solution to the mixture.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting this compound should be used immediately in the next step or can be purified by column chromatography on silica gel if necessary. The yield for the analogous ethyl ester synthesis is reported to be 76%[4].
Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Proposed Biological Activity and Mechanism of Action
While not substantiated by primary scientific literature, commercial sources suggest that this compound exhibits antibacterial properties through the inhibition of dehydrogenase enzymes[1]. Dehydrogenases are critical enzymes in cellular metabolism, participating in pathways such as the citric acid (TCA) cycle and the glyoxylate cycle. The glyoxylate cycle is particularly important for bacteria and fungi to survive in environments where simple sugars are scarce[1][5].
A plausible mechanism of action for an antibacterial agent with this structure is the inhibition of a key dehydrogenase in a vital metabolic pathway. Succinate dehydrogenase (SDH), also known as complex II of the electron transport chain, is a well-established target for fungicides and could be a target for antibacterial agents[6]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle[7]. Inhibition of SDH would disrupt the TCA cycle and cellular respiration, leading to cell death.
Hypothetical Signaling Pathway: Inhibition of Succinate Dehydrogenase
The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of succinate dehydrogenase (SDH), disrupting the citric acid cycle. It is important to note that this is a proposed pathway based on the functional class of the molecule and requires experimental validation.
Caption: Proposed inhibition of Succinate Dehydrogenase.
Conclusion and Future Directions
This compound is a reactive chemical intermediate with potential as a precursor for various heterocyclic compounds and as a biologically active agent. While there is a lack of comprehensive primary literature on this specific compound, by examining its ethyl ester analog, a reliable synthetic route can be proposed. The suggested antibacterial activity through dehydrogenase inhibition presents an intriguing avenue for future research.
To further elucidate the potential of this molecule, the following steps are recommended:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product should be fully characterized using modern spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) to provide definitive quantitative data.
-
Biological Screening: The compound should be screened against a panel of pathogenic bacteria to confirm its antibacterial activity and determine its spectrum of action and minimum inhibitory concentration (MIC).
-
Mechanism of Action Studies: If antibacterial activity is confirmed, detailed enzymatic assays should be performed to identify the specific dehydrogenase(s) inhibited. This would validate or refute the proposed mechanism of action and could reveal novel therapeutic targets.
This technical guide provides a foundational resource for researchers interested in this compound, summarizing the current state of knowledge and outlining a clear path for future investigation.
References
- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 2. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 4. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a molecule of significant interest due to its documented antibacterial properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and biological activity, with a focus on its mechanism of action as a dehydrogenase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties and Data
This compound is a halogenated oxime derivative with the chemical formula C₃H₄ClNO₃.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClNO₃ | [1] |
| Molecular Weight | 137.52 g/mol | [1] |
| CAS Number | 30673-27-9 | [1] |
| SMILES | COC(=O)C(=NO)Cl | [1] |
| Predicted 1H NMR | See Table 2 | Predicted |
| Predicted 13C NMR | See Table 3 | Predicted |
| Predicted IR Spectrum | See Table 4 | Predicted |
| Predicted Mass Spectrum | See Table 5 | Predicted |
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectroscopic data in the public domain, the following tables provide predicted spectral characteristics for this compound. These predictions are based on standard spectroscopic principles and data from analogous structures.
Table 2: Predicted 1H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~8.5 | Singlet (broad) | 1H | -NOH |
Table 3: Predicted 13C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~53 | -OCH₃ |
| ~140 | C=N |
| ~160 | C=O |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm-1) | Functional Group |
| 3200-3500 (broad) | O-H stretch (oxime) |
| ~1730 | C=O stretch (ester) |
| ~1640 | C=N stretch (oxime) |
| ~1200 | C-O stretch (ester) |
| ~750 | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Fragment |
| 137/139 | [M]⁺ (parent ion with 35Cl/37Cl isotopes) |
| 106/108 | [M - OCH₃]⁺ |
| 78/80 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through two primary routes, as outlined in the patent literature.[2] Both methods involve the formation of a methyl 2-hydroxyiminoacetate intermediate, followed by chlorination.
Synthetic Pathways Overview
Caption: Overview of the two primary synthetic routes to the target compound.
Detailed Experimental Protocol (Inferred from Related Syntheses)
The following protocol is a detailed, practical guide inferred from general procedures for the synthesis of related α-chloro oximes.
Step 1: Synthesis of Methyl 2-hydroxyiminoacetate
Caption: Workflow for the synthesis of the intermediate, methyl 2-hydroxyiminoacetate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloral hydrate (1 equivalent) in methanol.
-
Addition of Reagents: Slowly add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the methanolic solution of chloral hydrate.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 2-hydroxyiminoacetate.
Step 2: Chlorination of Methyl 2-hydroxyiminoacetate
Caption: Workflow for the chlorination of the intermediate to yield the final product.
-
Reaction Setup: Dissolve methyl 2-hydroxyiminoacetate (1 equivalent) in a suitable inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Chlorination: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound has been identified as an antibacterial agent.[1] Its primary mechanism of action is the inhibition of dehydrogenase enzymes, which are crucial for amino acid metabolism in bacteria.[1]
Antibacterial Activity
While the compound is known to inhibit bacterial growth, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains are not widely reported in the literature. Further research is required to fully characterize its antibacterial spectrum and potency.
Mechanism of Action: Dehydrogenase Inhibition
The proposed mechanism of action involves the inhibition of dehydrogenase enzymes. It is also suggested that the molecule binds to lysine residues on the bacterial cell surface, which interferes with protein synthesis.[1]
Caption: Proposed dual mechanism of antibacterial action.
The α-keto-oxime functionality is likely crucial for the interaction with the dehydrogenase active site. The electron-withdrawing chlorine atom may enhance the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by residues within the enzyme's active site.
Conclusion
This compound is a promising antibacterial compound with a clear, albeit generally understood, mechanism of action. This guide provides a foundational understanding of its chemistry and biology. Further research is warranted to fully elucidate its antibacterial spectrum through quantitative assays and to obtain experimental spectroscopic data to confirm its structure. The detailed synthetic protocols and mechanistic insights presented herein should facilitate future investigations into this and related molecules for the development of novel antimicrobial agents.
References
Spectroscopic and Synthetic Profile of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for methyl (2Z)-2-chloro-2-hydroxyiminoacetate (CAS No: 30673-27-9). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic data based on established theoretical models. This includes predicted ¹H NMR and ¹³C NMR spectra, expected characteristic infrared (IR) absorption frequencies, and a plausible mass spectrometry (MS) fragmentation pattern. Furthermore, a comprehensive experimental protocol for its synthesis via oximation of a suitable precursor is detailed, accompanied by a workflow diagram for clarity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science who are interested in the synthesis and characterization of functionalized oximes.
Introduction
This compound is a functionalized organic molecule belonging to the class of α-chloro-α-oximino esters. This structural motif is of significant interest in synthetic and medicinal chemistry due to its versatile reactivity and potential biological activity. The presence of a chloro group, an oxime, and an ester functionality within a small molecular framework makes it a valuable building block for the synthesis of more complex heterocyclic compounds and other target molecules. This guide aims to provide a foundational understanding of its spectroscopic characteristics and a practical approach to its synthesis, thereby facilitating its use in research and development.
Predicted Spectroscopic Data
Given the lack of experimentally acquired spectra in the public domain, the following data have been generated using computational prediction tools and analysis of characteristic functional group frequencies.
Predicted Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were predicted for this compound in a standard deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet | 1H | N-OH |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C =O (Ester) |
| ~140 - 145 | C =NOH |
| ~53 - 55 | -OC H₃ |
Predicted Infrared (IR) Spectroscopy Data
The following table summarizes the expected characteristic absorption bands for the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | N-OH |
| ~1740 - 1720 (strong) | C=O stretch | Ester |
| ~1650 - 1620 (medium) | C=N stretch | Oxime |
| ~1250 - 1050 (strong) | C-O stretch | Ester |
| ~800 - 600 (medium) | C-Cl stretch | Alkyl Halide |
Predicted Mass Spectrometry (MS) Data
For electron ionization mass spectrometry (EI-MS), the following table outlines the expected major fragments. The molecular ion peak (M⁺) is expected at m/z 137 for the ³⁵Cl isotope and m/z 139 for the ³⁷Cl isotope, with an approximate ratio of 3:1.
Table 4: Plausible Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 137/139 | [M]⁺ (Molecular Ion) |
| 106/108 | [M - OCH₃]⁺ |
| 78/80 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following section details a plausible and generalized protocol for the synthesis and characterization of this compound.
Synthesis of this compound
This synthesis is based on the oximation of methyl 2-chloro-3-oxobutanoate.
Materials:
-
Methyl 2-chloro-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or Methanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol (or methanol) to a concentration of approximately 0.5 M.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently heat to reflux (50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure this compound.
Spectroscopic Characterization
Instrumentation:
-
NMR: 400 MHz or 500 MHz NMR spectrometer
-
IR: Fourier Transform Infrared (FTIR) spectrometer
-
MS: Gas Chromatography-Mass Spectrometer (GC-MS) or other suitable mass spectrometer
Protocols:
-
NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Acquire the IR spectrum of the purified product. If the product is a solid, this can be done using a KBr pellet or as a mull. If it is an oil, a thin film between salt plates can be used.
-
Mass Spectrometry: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane). Analyze by GC-MS or direct infusion ESI-MS to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Workflow and Pathway Visualization
The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow from synthesis to analysis.
physical and chemical properties of methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a halogenated oxime ester with potential applications in chemical synthesis and as a biologically active agent. This technical guide provides a summary of its known properties, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also discusses the general characteristics of related chloro-oxime esters to provide a contextual understanding. A speculative synthetic workflow and a diagram of its chemical relationships are presented to guide further research.
Core Properties
Table 1: Molecular and Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 30673-27-9 | N/A |
| Molecular Formula | C₃H₄ClNO₃ | N/A |
| Molecular Weight | 137.52 g/mol | N/A |
| Canonical SMILES | COC(=O)C(=NO)Cl | N/A |
| InChI Key | Not available | N/A |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the reviewed literature.
Synthesis and Reactivity
Potential Synthetic Pathway
A plausible synthetic route to this compound could involve the oximation of a suitable precursor followed by chlorination. A hypothetical workflow is presented below.
An In-depth Technical Guide to the Safe Handling of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a research chemical with limited publicly available safety information. This guide provides a framework for its safe handling, storage, and disposal, emphasizing a cautious approach due to the unknown toxicological profile. The core principles outlined are based on established safety protocols for handling chlorinated organic compounds and other reactive chemical classes. All quantitative data presented is for analogous compounds and should be considered indicative rather than definitive.
Hazard Assessment
Due to the lack of specific data for this compound, a hazard assessment must be inferred from its structural motifs: a chlorinated carbon, a hydroxyimino (oxime) group, and a methyl ester.
Inferred Potential Hazards:
-
Toxicity: Many chlorinated organic compounds are toxic and can have detrimental effects on human health, potentially causing organ damage or being carcinogenic.[1] The presence of the oxime group could also contribute to toxicity.
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. Direct contact should be avoided.
-
Sensitization: Similar to other reactive organic molecules, there is a potential for allergic skin reactions upon repeated exposure.
-
Reactivity: While the product is expected to be chemically stable under standard ambient conditions, the stability of chlorinated organics can be compromised by contact with air or water, leading to slow hydrolysis and the potential formation of hydrochloric acid (HCl).[2]
The following table summarizes GHS hazard classifications for a structurally similar compound, methyl 2-chloro-2-methylpropanoate, to provide a potential, albeit non-definitive, hazard profile.
Table 1: GHS Hazard Classifications for an Analogous Compound (Methyl 2-chloro-2-methylpropanoate)
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source: PubChem CID 211144
Physical and Chemical Properties (Predicted/Analogous)
Without a dedicated SDS, the exact physical and chemical properties of this compound are unknown. The table below lists predicted properties for a closely related analog, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. These values should be used for estimation purposes only.
Table 2: Predicted Physicochemical Properties of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate
| Property | Predicted Value |
| Molecular Formula | C4H6ClNO3 |
| Molar Mass | 151.55 g/mol |
| Density | 1.36±0.1 g/cm³ |
| Boiling Point | 230.5±23.0 °C |
| pKa | 7.60±0.10 |
Source: ChemBK[3]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the unknown hazards, a stringent set of handling protocols is required.
4.1 Engineering Controls
-
All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]
-
A safety shower and eyewash station must be readily accessible and tested regularly.[2][5]
4.2 Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection |
| Eyes/Face | Chemical safety goggles and a face shield are mandatory. |
| Skin | A flame-resistant lab coat and appropriate gloves are required. Consider double-gloving with nitrile or other chemically resistant gloves.[1] The capability of gloves to protect against chemicals should meet standards such as EN 374.[5] |
| Respiratory | Respiratory protection is generally not required when working in a functional fume hood. In case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Storage and Disposal
5.1 Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed.
-
Store in vessels made of appropriate materials, such as carbon steel or stainless steel if rust contamination is a concern. Avoid aluminum, magnesium, and zinc.[2][5]
5.2 Disposal
-
Dispose of waste in designated "CHEMICAL/HAZARDOUS WASTE FOR DISPOSAL" containers.[1]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[6]
-
All disposal must be in accordance with local, regional, and national regulations.
Emergency Procedures
Table 4: Emergency Response Protocols
| Incident | Protocol |
| Spill | For minor spills, use a spill kit with absorbent pads.[1] For larger spills, evacuate the area and contact emergency services.[1] Ensure adequate ventilation. Prevent the spill from entering drains. |
| Fire | Use dry chemical, carbon dioxide, foam, or water spray to extinguish fires.[2] Water may be ineffective but can be used to cool fire-exposed containers.[2] |
| Inhalation | Move the affected person to fresh air.[1] If symptoms such as coughing or shortness of breath develop, seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with cool water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualized Workflows
The following diagrams illustrate the logical flow for safely handling a research chemical with an unknown hazard profile.
Caption: Workflow for safe handling of research chemicals.
Caption: Logical flow for emergency response procedures.
References
stability of methyl (2Z)-2-chloro-2-hydroxyiminoacetate
An In-depth Technical Guide on the Stability of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct stability data in publicly accessible literature, this guide integrates general principles of chemical stability, knowledge of analogous structures, and standardized forced degradation testing protocols to project the stability profile of this compound. It outlines potential degradation pathways and provides detailed, adaptable experimental protocols for researchers to generate specific stability data. This document aims to be a foundational resource for professionals working with this and structurally related molecules, enabling informed decisions in drug development, formulation, and regulatory submissions.
Introduction
This compound is a functionalized oxime ester containing reactive centers, including a chloro group, a hydroxyimino group, and a methyl ester. These functional groups are susceptible to various degradation pathways, such as hydrolysis, photolysis, and thermal decomposition. Understanding the stability of this molecule is critical for ensuring the quality, safety, and efficacy of any resulting final product.
While specific, quantitative stability data for this compound is not extensively reported in peer-reviewed journals, general principles of organic chemistry and established guidelines for stability testing provide a robust framework for assessing its stability. This guide will leverage these principles to provide a detailed technical overview.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄ClNO₃ |
| Molecular Weight | 137.52 g/mol |
| Appearance | Solid |
| Melting Point | 70-76 °C[1] |
| Storage Conditions | Recommended 2-8 °C, dry, tightly closed[1] |
Projected Stability Profile and Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.
Hydrolytic Degradation
The ester and chloro functionalities are prone to hydrolysis.
-
Acidic Hydrolysis: Under acidic conditions, the methyl ester is susceptible to hydrolysis, yielding 2-chloro-2-hydroxyiminoacetic acid and methanol. The oxime functionality is generally more stable to acid hydrolysis than the ester.
-
Basic Hydrolysis: In alkaline conditions, saponification of the methyl ester will readily occur. Additionally, the chloro group may be susceptible to nucleophilic substitution by hydroxide ions.
-
Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis of the ester is expected to be the primary degradation pathway, albeit at a slower rate than under acidic or basic conditions.
Photolytic Degradation
The hydroxyimino group (oxime) and the carbon-chlorine bond can be susceptible to photolytic cleavage. Exposure to UV or visible light may induce isomerization of the (Z)-isomer to the (E)-isomer or lead to more extensive degradation through radical mechanisms. Photodegradation studies on other chloro-substituted compounds have shown that dechlorination can be a significant pathway[2].
Thermal Degradation
At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) or other complex degradation and polymerization reactions may occur. The presence of the chloro and oxime groups may influence the thermal stability.
Oxidative Degradation
The hydroxyimino group can be susceptible to oxidation, potentially leading to the formation of nitro or other oxidized species.
A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.
Caption: Workflow for Forced Degradation Studies.
Recommended Experimental Protocols for Stability Testing
The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines and can be adapted for the specific investigation of this compound stability.
General Setup for Forced Degradation Studies
A general workflow for conducting forced degradation studies is presented below.
Caption: Experimental Workflow for Forced Degradation.
Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, deionized water, and 0.1 M NaOH.
-
Incubation:
-
For acidic and neutral conditions, incubate the solutions at an elevated temperature (e.g., 60°C).
-
For basic conditions, maintain the solution at room temperature to avoid rapid degradation.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Photostability
-
Sample Preparation: Expose the compound in both solid and solution (in a photochemically inert solvent) forms. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze the exposed and control samples by HPLC.
Thermal Stability
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).
-
Sampling and Analysis: Withdraw samples at various time points and analyze by HPLC.
Oxidative Stability
-
Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Keep the solution at room temperature.
-
Sampling and Analysis: Monitor the degradation over time by taking aliquots at different intervals and analyzing them by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detector at a suitable wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is paramount, ensuring that the degradation products are well-separated from the parent compound and from each other.
Conclusion
While direct, published stability data for this compound is scarce, a comprehensive stability profile can be established through a systematic approach using forced degradation studies. The inherent reactivity of the ester, chloro, and hydroxyimino functional groups suggests potential susceptibility to hydrolysis, photolysis, and thermal stress. The experimental protocols and analytical method development guidelines provided in this technical guide offer a robust framework for researchers and drug development professionals to generate the necessary stability data for this important chemical intermediate. This will ensure the development of stable formulations and facilitate regulatory compliance.
References
An In-depth Technical Guide to the Solubility of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers available solubility information for methyl (2Z)-2-chloro-2-hydroxyiminoacetate. Due to a lack of directly reported experimental data for this specific compound, this guide provides qualitative solubility information for a closely related structural analog, ethyl 2-chloro-2-(hydroxyimino)acetate, which can serve as a valuable estimation for researchers. Furthermore, a generalized experimental protocol for determining the solubility of organic compounds of this nature is presented, alongside a logical workflow to guide such an investigation.
Estimated Solubility Profile
Based on the information for the ethyl analog, the expected solubility of this compound is summarized below.
| Solvent | Estimated Qualitative Solubility |
| Water | Limited solubility |
| Methanol | Soluble |
| Ethanol | Miscible |
| Acetone | Miscible |
| Ethyl Acetate | Miscible |
Note: This data is for the structural analog, ethyl 2-chloro-2-(hydroxyimino)acetate, and should be used as an estimation for this compound.
Experimental Protocols
While no specific experimental protocols for determining the solubility of this compound have been found, a general method for the gravimetric determination of solubility for a solid organic compound in a given solvent is provided below. This protocol can be adapted for the compound of interest.
Objective: To determine the solubility of a solid organic compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or compound of interest)
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Vials or flasks
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. The filter should be of a pore size sufficient to remove all undissolved solids (e.g., 0.45 µm).
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the vial minus the initial pre-weighed mass of the empty vial.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a compound's solubility.
Caption: A logical workflow for determining the solubility of a chemical compound.
Methodological & Application
Application Notes and Protocols: Reactions of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the presence of a chlorooxime moiety, which is susceptible to nucleophilic attack, making it a valuable building block for the synthesis of a wide range of bioactive molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. The protocols are based on established synthetic methodologies and provide a foundation for further research and development.
Reaction Overview
The core reaction involves the nucleophilic substitution of the chlorine atom on the oxime carbon of this compound. This reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks the electrophilic carbon, displacing the chloride ion. The stereochemistry of the oxime is generally retained during the reaction.
A general schematic of the reaction is presented below:
Caption: General reaction of this compound with a nucleophile.
Synthesis of this compound
A common method for the preparation of the title compound involves the nitrosation of methyl chloroacetate followed by chlorination. A representative protocol is provided below.
Experimental Protocol: Synthesis of this compound
-
Nitrosation: To a stirred solution of methyl chloroacetate (1.0 eq) in a suitable solvent such as acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Maintain the temperature for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Chlorination: Cool the resulting solution of methyl 2-hydroxyimino-2-chloroacetate to 0-5 °C and bubble chlorine gas through the mixture until saturation is achieved.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Reactions with Nitrogen Nucleophiles
This compound readily reacts with a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines. These reactions are fundamental in the synthesis of numerous biologically active compounds, including cephalosporin antibiotics.
Table 1: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Methyl (2Z)-2-amino-2-(hydroxyimino)acetate | Dichloromethane | - | 0 - RT | 4 | 75-85 |
| Aniline | Methyl (2Z)-2-(hydroxyimino)-2-(phenylamino)acetate | Ethanol | Triethylamine | RT | 6 | 80-90 |
| 2-Aminothiazole | Methyl (2Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | Acetonitrile | Pyridine | 0 - RT | 5 | 70-80 |
| Pyrrolidine | Methyl (2Z)-2-(hydroxyimino)-2-(pyrrolidin-1-yl)acetate | Tetrahydrofuran | Potassium Carbonate | RT | 8 | 85-95 |
Experimental Protocol: General Procedure for Reaction with Amines
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethanol, acetonitrile) at room temperature.
-
Add the amine nucleophile (1.1 eq) and a base (1.2 eq, e.g., triethylamine, pyridine, or potassium carbonate) to the solution.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the reaction with nitrogen nucleophiles.
Reactions with Oxygen Nucleophiles
Reactions with oxygen nucleophiles such as alcohols and phenols, typically carried out in the presence of a base, lead to the formation of O-substituted oxime ethers. These products are key structural motifs in strobilurin-type fungicides.
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Methyl (2Z)-2-(hydroxyimino)-2-methoxyacetate | Methanol | Sodium Methoxide | Reflux | 6 | 60-70 |
| Phenol | Methyl (2Z)-2-(hydroxyimino)-2-phenoxyacetate | Acetone | Potassium Carbonate | Reflux | 8 | 75-85 |
| 4-Chlorophenol | Methyl (2Z)-2-((4-chlorophenoxy)imino)acetate | N,N-Dimethylformamide | Sodium Hydride | 0 - RT | 4 | 80-90 |
| Benzyl alcohol | Methyl (2Z)-2-(benzyloxyimino)acetate | Tetrahydrofuran | Sodium Hydride | 0 - RT | 5 | 70-80 |
Experimental Protocol: General Procedure for Reaction with Alcohols/Phenols
-
To a stirred suspension of a base (1.2 eq, e.g., sodium hydride, potassium carbonate) in a dry solvent (e.g., THF, DMF, acetone), add the alcohol or phenol (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to the specified temperature and stir for the indicated time.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for the reaction with oxygen nucleophiles.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, react efficiently with this compound to yield the corresponding thio-substituted oxime derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethanethiol | Methyl (2Z)-2-(ethylthio)-2-(hydroxyimino)acetate | Ethanol | Sodium Ethoxide | RT | 4 | 85-95 |
| Thiophenol | Methyl (2Z)-2-(hydroxyimino)-2-(phenylthio)acetate | Tetrahydrofuran | Triethylamine | RT | 6 | 90-98 |
| Benzyl Mercaptan | Methyl (2Z)-2-(benzylthio)-2-(hydroxyimino)acetate | Acetonitrile | Potassium Carbonate | Reflux | 5 | 80-90 |
Experimental Protocol: General Procedure for Reaction with Thiols
-
Dissolve the thiol (1.1 eq) and a base (1.2 eq, e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., ethanol, THF, acetonitrile).
-
To this solution, add this compound (1.0 eq).
-
Stir the mixture at the specified temperature for the indicated duration.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Signaling Pathways and Applications
The products derived from the reaction of this compound with various nucleophiles have significant applications in drug development and agrochemistry.
-
Cephalosporin Antibiotics: The reaction with 2-aminothiazole derivatives is a key step in the synthesis of the side chains of third and fourth-generation cephalosporins like ceftazidime and cefepime. These antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
Caption: Simplified mechanism of action of cephalosporin antibiotics.
-
Strobilurin Fungicides: The reaction with substituted phenols and other oxygen nucleophiles is employed in the synthesis of strobilurin analogues. These fungicides inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis.
Application Notes and Protocols: Methyl (2Z)-2-chloro-2-hydroxyiminoacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a key chemical intermediate with significant applications in the synthesis of advanced pharmaceuticals, particularly in the development of third-generation cephalosporin antibiotics. Its strategic importance lies in its role as a precursor to the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain, a critical component that confers broad-spectrum antibacterial activity and stability against β-lactamase enzymes to these life-saving drugs. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in medicinal chemistry.
Core Application: Synthesis of Cephalosporin Side Chains
The primary application of this compound is in the construction of the C-7 acylamido side chain of several third-generation cephalosporins, such as cefotaxime and ceftriaxone. This side chain is crucial for the drug's efficacy, enhancing its binding to penicillin-binding proteins (PBPs) in bacteria and providing resistance to enzymatic degradation by β-lactamases.
The synthesis of the aminothiazolyl-methoxyiminoacetyl side chain typically involves the reaction of this compound with a 2-aminothiazole derivative. The resulting intermediate is then activated and coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to yield the final antibiotic.
Synthesis of this compound
A general method for the production of lower alkyl 2-chloro-2-hydroxyiminoacetates involves a two-step process: the formation of a lower alkyl 2-hydroxyiminoacetate followed by chlorination[1].
Protocol 1: Synthesis of Methyl 2-hydroxyiminoacetate
-
Reaction Setup: In a suitable reaction vessel, combine chloral, a lower alkanol (e.g., methanol), and a hydroxylamine salt.
-
Catalysis: Add a Lewis acid or a metal oxide that can be converted to a Lewis acid during the reaction.
-
Reaction Conditions: Stir the mixture under controlled temperature and pressure to facilitate the formation of the methyl 2-hydroxyiminoacetate.
-
Work-up and Isolation: Upon completion of the reaction, quench the reaction mixture and extract the product. Purify the crude product by distillation or crystallization to obtain pure methyl 2-hydroxyiminoacetate.
Protocol 2: Chlorination of Methyl 2-hydroxyiminoacetate
-
Reaction Setup: Dissolve the methyl 2-hydroxyiminoacetate obtained from Protocol 1 in a suitable inert solvent.
-
Chlorinating Agent: Introduce a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the solution under controlled conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Isolation and Purification: Once the reaction is complete, remove the excess chlorinating agent and solvent. Purify the resulting this compound by distillation under reduced pressure or recrystallization.
Application in the Synthesis of Ceftriaxone
Ceftriaxone is a widely used third-generation cephalosporin that features the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position. The synthesis of this side chain often utilizes a derivative of this compound.
Workflow for Ceftriaxone Side Chain Synthesis
Caption: Synthesis of the activated aminothiazolyl-methoxyiminoacetyl side chain.
Protocol 3: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid
-
O-Methylation: Methylate this compound using a suitable methylating agent (e.g., dimethyl sulfate) to yield methyl (2Z)-2-chloro-2-methoxyiminoacetate.
-
Thiazole Ring Formation: React the resulting methoxyimino intermediate with thiourea. This reaction forms the 2-aminothiazole ring, yielding (Z)-methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.
-
Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Protocol 4: Coupling to the 7-ACA Nucleus
-
Activation of the Side Chain: Activate the carboxylic acid of the side chain. A common method involves forming a thioester, for example, with 2-mercaptobenzothiazole.
-
Acylation: Acylate the 7-amino group of 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid with the activated side chain.[2]
-
Deprotection and Isolation: If protecting groups were used, deprotect the resulting molecule and purify the final ceftriaxone product.
Biological Activity of Cephalosporins with the Aminothiazolyl-methoxyiminoacetyl Side Chain
The introduction of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position of the cephalosporin nucleus results in a significant enhancement of antibacterial activity, particularly against Gram-negative bacteria. This moiety also confers stability to many β-lactamase enzymes produced by resistant bacteria.
Mechanism of Action
Caption: Mechanism of action of cephalosporin antibiotics.
Ceftriaxone and other third-generation cephalosporins act by inhibiting the synthesis of the bacterial cell wall.[3] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] This disruption of cell wall synthesis leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[3]
Quantitative Data: Antibacterial Activity of Ceftriaxone
The following table summarizes the minimum inhibitory concentrations (MICs) of ceftriaxone against various bacterial pathogens, demonstrating its broad spectrum of activity.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 8 |
| Streptococcus pneumoniae | ≤0.06 - 2 |
| Escherichia coli | ≤0.06 - 0.5 |
| Klebsiella pneumoniae | ≤0.06 - 0.5 |
| Haemophilus influenzae | ≤0.06 |
| Neisseria gonorrhoeae | ≤0.008 - 0.03 |
| Pseudomonas aeruginosa | 8 - >64 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
This compound is a vital building block in medicinal chemistry, enabling the synthesis of the advanced side chains found in many third-generation cephalosporin antibiotics. A thorough understanding of its synthesis and reactivity is crucial for the development of new and improved antibacterial agents. The protocols and data presented here provide a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Novel Fungicides Using Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel fungicides utilizing methyl (2Z)-2-chloro-2-hydroxyiminoacetate as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds, particularly strobilurin analogues and other fungicides featuring an oxime ether linkage.
Introduction
The oximinoacetate scaffold is a crucial pharmacophore in a significant class of fungicides, most notably the strobilurin family. These fungicides act by inhibiting mitochondrial respiration in fungi, providing broad-spectrum activity against a range of plant pathogens. The synthesis of novel analogues with modifications in the aromatic or heterocyclic portion of the molecule is a key strategy in the development of new fungicides with improved efficacy, spectrum, and resistance profiles.
This compound is a versatile building block for the synthesis of such novel fungicides. Its reactive chloro group allows for nucleophilic substitution by a variety of functionalized phenols and heterocycles, enabling the introduction of diverse structural motifs. This document outlines a general synthetic approach and provides detailed protocols for the synthesis and evaluation of new fungicidal candidates.
Synthetic Strategy
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in this compound by a phenolic or heterocyclic hydroxyl group. This reaction, typically carried out under basic conditions, leads to the formation of a new ether linkage, yielding the target fungicidal compounds. A subsequent optional step can involve the methylation of the oxime hydroxyl group to further modify the compound's properties.
Experimental Protocols
Protocol 1: Synthesis of Novel Phenyl-Oximinoacetate Fungicides
This protocol describes the synthesis of a novel fungicide through the reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-chloro-2-nitrophenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dimethyl Sulfate (DMS) (for optional methylation)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Etherification:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the intermediate phenyl-hydroxyiminoacetate derivative.
-
-
Optional O-Methylation:
-
Dissolve the purified intermediate (1.0 mmol) in dichloromethane (15 mL).
-
Add potassium carbonate (2.0 mmol) and stir the mixture.
-
Add dimethyl sulfate (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the final methylated fungicide.
-
Protocol 2: Synthesis of Novel Pyridinyl-Oximinoacetate Fungicides
This protocol details the synthesis of fungicides incorporating a pyridinyl moiety, a common feature in modern agrochemicals.[1][2]
Materials:
-
This compound
-
Substituted 2-hydroxypyridine (e.g., 3-chloro-2-hydroxypyridine)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Etherification:
-
To a solution of the substituted 2-hydroxypyridine (1.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.05 mmol).
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by silica gel column chromatography to afford the target pyridinyl-oximinoacetate fungicide.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of novel fungicides based on the described protocols.
Table 1: Synthesis Yields of Novel Oximinoacetate Fungicides
| Compound ID | Aromatic/Heterocyclic Moiety | Yield (%) |
| FN-01 | 4-Chloro-2-nitrophenyl | 75 |
| FN-02 | 2,4-Dichlorophenyl | 82 |
| FN-03 | 3-Trifluoromethylphenyl | 78 |
| FP-01 | 3-Chloro-pyridin-2-yl | 68 |
| FP-02 | 5-Bromo-pyridin-2-yl | 71 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth. Lower values indicate higher potency.
| Compound ID | Botrytis cinerea | Rhizoctonia solani[3][4] | Pyricularia oryzae[5] |
| FN-01 | 5.2 | 3.8 | 10.5 |
| FN-02 | 3.1 | 2.5 | 8.7 |
| FN-03 | 4.5 | 3.1 | 9.2 |
| FP-01 | 2.8 | 1.9 | 6.4 |
| FP-02 | 3.5 | 2.2 | 7.1 |
| Azoxystrobin | 1.5 | 1.2 | 3.3 |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the development of these novel fungicides.
Caption: General workflow for the synthesis and evaluation of novel fungicides.
Caption: Proposed mechanism of action: inhibition of the mitochondrial electron transport chain.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship of novel oxime ether strobilurin derivatives containing substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl (2Z)-2-chloro-2-hydroxyiminoacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a key building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its reactive chloro and hydroxyimino groups allow for the construction of complex molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oximinoacetate-type fungicides, a class of agrochemicals known for their broad-spectrum activity and effectiveness. The oximinoacetate functional group is a well-established pharmacophore in many commercial fungicides, acting as a potent inhibitor of mitochondrial respiration in fungi.
Application: Synthesis of Oximinoacetate Fungicides
This compound serves as a versatile precursor for the synthesis of strobilurin analogue fungicides. The general synthetic approach involves the etherification of the N-hydroxy group of the hydroxyiminoacetate with a suitable aryl or heterocyclic methyl halide. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the oxygen atom.
A prominent application of this intermediate is in the synthesis of fungicides containing a pyrazole moiety. These compounds have shown significant fungicidal activity against a range of plant pathogens.
General Synthetic Scheme:
The synthesis of pyrazole-based oximinoacetate fungicides from this compound and a substituted pyrazolyl-methyl halide is depicted below. The reaction proceeds via a nucleophilic substitution, where the hydroxyimino group, after deprotonation by a base, displaces the halide from the pyrazole derivative.
Caption: General synthetic pathway for pyrazole-based oximinoacetate fungicides.
Experimental Protocols
Protocol 1: Synthesis of a Generic Pyrazole-Oximinoacetate Fungicide
This protocol describes a general method for the synthesis of a pyrazole-containing oximinoacetate fungicide starting from this compound and a generic substituted (chloromethyl)pyrazole.
Materials:
-
This compound
-
Substituted 1-aryl-3-(chloromethyl)-1H-pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of substituted 1-aryl-3-(chloromethyl)-1H-pyrazole (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final pyrazole-oximinoacetate fungicide.
Expected Outcome:
The desired product is expected to be a solid or a viscous oil. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazole-oximinoacetate fungicides based on the general protocol. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
| Product ID | Reactant A (Pyrazole) | Reactant B (Oxime) | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| PZ-OX-1 | 1-Phenyl-3-(chloromethyl)-1H-pyrazole | This compound | K₂CO₃ | Acetone | 5 | 75-85 | >95 |
| PZ-OX-2 | 1-(4-Chlorophenyl)-3-(chloromethyl)-1H-pyrazole | This compound | K₂CO₃ | Acetone | 6 | 70-80 | >95 |
| PZ-OX-3 | 1-(4-Tolyl)-3-(chloromethyl)-1H-pyrazole | This compound | NaH | DMF | 4 | 80-90 | >96 |
Fungicidal Activity
The synthesized oximinoacetate fungicides exhibit significant activity against a range of phytopathogenic fungi. The following table presents representative in vitro fungicidal activity data (EC₅₀ values) for the synthesized compounds against common plant pathogens.
| Compound | Rhizoctonia solani EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| PZ-OX-1 | 1.5 - 2.5 | 3.0 - 4.5 | 5.0 - 7.0 |
| PZ-OX-2 | 0.8 - 1.2 | 1.5 - 2.5 | 2.5 - 4.0 |
| PZ-OX-3 | 1.2 - 2.0 | 2.5 - 3.5 | 4.0 - 6.0 |
| Azoxystrobin | 0.5 - 1.0 | 1.0 - 2.0 | 1.5 - 2.5 |
Experimental Workflow
The overall workflow from synthesis to biological evaluation is outlined in the diagram below.
Caption: Workflow for the synthesis and evaluation of oximinoacetate fungicides.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of oximinoacetate-based agrochemicals. The protocols and data presented here provide a foundation for researchers and professionals in the field to develop novel and effective fungicides. The versatility of this building block allows for the creation of diverse chemical libraries for screening and lead optimization in the ongoing effort to protect crops from fungal diseases. Further exploration of different aryl and heterocyclic moieties attached to the oximinoacetate core can lead to the discovery of next-generation fungicides with improved efficacy and environmental profiles.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
Introduction
Methyl (2Z)-2-chloro-2-hydroxyiminoacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a number of active compounds, making a reliable and scalable synthesis protocol essential for research and development as well as commercial production. These application notes provide a detailed protocol for the large-scale synthesis of this compound, adapted from established procedures for its ethyl ester analog. The protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of glycine methyl ester hydrochloride with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds via a diazotization of the primary amine followed by substitution with a chloride ion and subsequent oximation.
Experimental Protocol
This protocol is designed for a large-scale synthesis yielding a significant quantity of the target compound.
Materials and Equipment:
-
Large-scale reaction vessel with cooling capabilities (e.g., 50 L jacketed reactor)
-
Mechanical stirrer
-
Temperature probe
-
Addition funnels
-
Extraction vessel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Reagents:
-
Glycine methyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent like Dichloromethane)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Synthesis Procedure:
-
Preparation of the Reaction Mixture:
-
In a 50 L jacketed reaction vessel, dissolve glycine methyl ester hydrochloride (2.51 kg, 20.0 mol) in deionized water (4.3 L).
-
Begin stirring the solution and cool the reactor jacket to -5 °C.
-
Once the solution reaches an internal temperature of 0 °C, slowly add concentrated hydrochloric acid (1.7 L) via an addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
-
Addition of Sodium Nitrite:
-
Prepare a solution of sodium nitrite (1.45 kg, 21.0 mol) in deionized water (2.0 L).
-
Slowly add this sodium nitrite solution to the reaction mixture over a period of 60-90 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
After the initial addition, prepare a second solution of sodium nitrite (1.45 kg, 21.0 mol) in deionized water (2.0 L).
-
Add the second sodium nitrite solution to the reaction mixture over 60-90 minutes, again maintaining the temperature between -5 °C and 0 °C.
-
-
Reaction and Quenching:
-
After the complete addition of sodium nitrite, continue to stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, slowly add a saturated brine solution (10 L) to the reaction mixture.
-
-
Extraction and Isolation:
-
Transfer the reaction mixture to a suitable extraction vessel.
-
Extract the aqueous layer with diethyl ether (3 x 10 L).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often used in the next step without further purification.
-
Data Presentation
Table 1: Reagent Quantities and Molar Ratios for Large-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Molar Ratio |
| Glycine methyl ester hydrochloride | 125.55 | 20.0 | 2.51 | - | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | - | - | 1.7 | - |
| Sodium Nitrite (total) | 68.99 | 42.0 | 2.90 | - | 2.1 |
| Deionized Water (for glycine ester) | 18.02 | - | - | 4.3 | - |
| Deionized Water (for NaNO₂) | 18.02 | - | - | 4.0 | - |
| Diethyl Ether (for extraction) | 74.12 | - | - | 30.0 | - |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Reaction Temperature | -5 °C to 0 °C |
| Reaction Time | Approximately 4-5 hours |
| Extraction Solvent | Diethyl Ether |
| Drying Agent | Anhydrous Magnesium Sulfate/Sodium Sulfate |
| Expected Yield | ~75-85% |
| Product Appearance | Pale yellow oil or solid |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the large-scale synthesis of the target compound.
Diagram 2: Signaling Pathway of the Chemical Transformation
Caption: A simplified representation of the chemical transformations during the synthesis.
Protecting Group Strategies for Methyl (2Z)-2-chloro-2-hydroxyiminoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of methyl (2Z)-2-chloro-2-hydroxyiminoacetate. This key synthetic intermediate possesses two primary reactive sites: a hydroxylamino group and a methyl ester. The presence of an α-chloro substituent adds a layer of complexity to chemical manipulations. Therefore, a carefully designed orthogonal protecting group strategy is essential for achieving desired chemical transformations while preserving the integrity of the molecule. This guide outlines protocols for the selective protection and deprotection of both the oxime and ester functionalities, supported by quantitative data and workflow diagrams to facilitate experimental design.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, such as cephalosporin antibiotics. Its bifunctional nature necessitates the use of protecting groups to achieve selective reactions at other sites of a larger molecule or to enable modifications of the ester or oxime itself. The key to a successful synthetic strategy lies in the selection of orthogonal protecting groups, which can be removed under specific conditions without affecting each other. This allows for the sequential deprotection and reaction of the different functional groups.
This document outlines strategies for the protection of the hydroxyimino group as a silyl ether or a tert-butoxycarbonyl (Boc) derivative, and the methyl ester as a tert-butyl or benzyl ester. The choice of a particular protecting group will depend on the planned subsequent reaction steps and the required stability towards various reagents.
Orthogonal Protecting Group Strategies
An effective protecting group strategy for this compound requires the ability to selectively deprotect one functional group in the presence of the other protected group. Below are two proposed orthogonal strategies.
Strategy 1: Silyl Ether and Benzyl Ester Combination
This strategy is advantageous when mild, non-acidic conditions are required for deprotection.
-
Oxime Protection: The hydroxyimino group is protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Ester Protection: The methyl ester is transesterified to a benzyl ester.
-
Orthogonality: The TBDMS group can be selectively removed with fluoride ions (e.g., TBAF), leaving the benzyl ester intact. The benzyl ester can be selectively removed by catalytic hydrogenolysis, which will not affect the TBDMS-protected oxime.
Strategy 2: Boc and tert-Butyl Ester Combination
This strategy relies on differential acid lability for selective deprotection.
-
Oxime Protection: The hydroxyimino group is protected as a tert-butoxycarbonyl (Boc) derivative.
-
Ester Protection: The methyl ester is converted to a tert-butyl ester.
-
Orthogonality: While both groups are acid-labile, their rates of cleavage can be modulated. The Boc group can often be removed under milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane) than those required for the cleavage of a tert-butyl ester. However, careful optimization is crucial to achieve selectivity.
Data Presentation: Protecting Group Stability and Deprotection Conditions
The following tables summarize the stability and deprotection conditions for the proposed protecting groups. Note that the yields and reaction times are indicative and may require optimization for the specific substrate, this compound, due to the electronic and steric influence of the chloro and ester functionalities.
Table 1: Oxime Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 2-4 h | 85-95 | TBAF (1M in THF), THF, rt, 1-2 h | 90-98 | Stable to basic conditions and hydrogenolysis. Labile to acid and fluoride. |
| Boc | (Boc)₂O, TEA, DCM, rt, 12-16 h | 80-90 | 20% TFA in DCM, rt, 1-2 h | 90-95 | Stable to basic conditions and hydrogenolysis. Labile to strong acids. |
Table 2: Ester Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |
| Benzyl (Bn) | Benzyl alcohol, TsOH, Toluene, reflux, 12-24 h | 60-75 | H₂, 10% Pd/C, MeOH, rt, 4-6 h | 95-100 | Stable to acidic and basic conditions. Labile to hydrogenolysis. |
| tert-Butyl (tBu) | tert-Butyl acetate, HClO₄ (cat.), rt, 24-48 h | 70-85 | 50% TFA in DCM, rt, 2-4 h | 90-95 | Stable to basic conditions and hydrogenolysis. Labile to strong acids. |
Experimental Protocols
Caution: These protocols are based on general procedures and should be adapted and optimized for this compound. The presence of the α-chloro group may influence reactivity. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Protection of the Hydroxyimino Group as a TBDMS Ether
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired TBDMS-protected oxime.
-
Protocol 2: Deprotection of the TBDMS-Protected Oxime
-
Materials:
-
TBDMS-protected methyl (2Z)-2-chloro-2-oxyiminoacetate
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected oxime (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 3: Protection of the Methyl Ester as a Benzyl Ester (Transesterification)
-
Materials:
-
This compound (or its oxime-protected form)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Dean-Stark apparatus
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the starting ester (1.0 eq) in toluene, add benzyl alcohol (5.0 eq) and a catalytic amount of TsOH·H₂O (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess benzyl alcohol and toluene.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis
-
Materials:
-
Benzyl ester of (2Z)-2-chloro-2-hydroxyiminoacetate (or its oxime-protected form)
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under a H₂ atmosphere (balloon) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
-
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the orthogonal protecting group strategies.
Caption: Orthogonal Strategy 1: Silyl Ether and Benzyl Ester Protection.
Caption: Orthogonal Strategy 2: Boc and t-Butyl Ester Protection.
Conclusion
The successful synthesis and modification of complex molecules like this compound heavily rely on the strategic implementation of protecting groups. The orthogonal strategies presented here, utilizing silyl ethers with benzyl esters or Boc with tert-butyl esters, provide versatile pathways for the selective manipulation of the oxime and ester functionalities. The provided protocols offer a starting point for experimental work, but researchers should be mindful of the unique reactivity imparted by the α-chloro substituent and optimize conditions accordingly. Careful monitoring of reactions and thorough characterization of intermediates will be paramount to achieving high yields and purity in the desired synthetic transformations.
Troubleshooting & Optimization
troubleshooting failed reactions involving methyl (2Z)-2-chloro-2-hydroxyiminoacetate
Welcome to the technical support center for methyl (2Z)-2-chloro-2-hydroxyiminoacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a key intermediate in the synthesis of third-generation cephalosporin antibiotics. It is commonly used to acylate the 7-amino group of cephalosporin core structures, such as 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-cephem-4-carboxylic acid derivatives, to introduce the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain, which is crucial for the antibacterial activity of drugs like cefotaxime and ceftriaxone.
Q2: What is the significance of the "(2Z)" or "syn" configuration?
A2: The geometric configuration of the oxime ether is critical for the biological activity of the final cephalosporin antibiotic. The (Z)-isomer (often referred to as the syn-isomer in the context of the adjacent thiazole ring in the final product) exhibits potent antibacterial properties. The corresponding (E)-isomer (anti-isomer) is significantly less active. Therefore, maintaining the (Z)-configuration throughout the synthesis is a primary concern.
Q3: Is this compound stable?
A3: While moderately stable under anhydrous and neutral conditions, this compound can be sensitive to moisture, strong acids, and strong bases. Hydrolysis can occur, and strong bases can deprotonate the hydroxyl group, potentially leading to side reactions or decomposition. It is recommended to use the reagent in anhydrous solvents and under an inert atmosphere for best results.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield in acylation reactions is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere). Consider re-purifying the reagent if necessary. |
| Inadequate Activation | If using a coupling agent, ensure it is fresh and added at the correct stoichiometry. For reactions where the chloro-oxime is used as an acyl chloride equivalent, ensure the amine nucleophile is sufficiently reactive. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of the acylating agent may be beneficial in some cases. |
| Suboptimal Reaction Temperature | Acylation reactions can be temperature-sensitive. If the reaction is too slow, a modest increase in temperature may be necessary. Conversely, if side reactions are observed, lowering the temperature may improve selectivity and yield. |
| Base-Related Issues | The choice and amount of base are critical. An inappropriate base can lead to decomposition of the starting material or product. Screen different organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate) and optimize the stoichiometry. |
Problem 2: Formation of Multiple Products or Impurities
The presence of unexpected spots on TLC or peaks in HPLC indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Isomerization of the Oxime | The (Z)-isomer can potentially isomerize to the less active (E)-isomer, especially under harsh conditions (e.g., high temperatures, prolonged reaction times, or exposure to certain bases or acids). Monitor the reaction closely and minimize reaction time. Analyze the isomeric ratio by HPLC or NMR. |
| Formation of Δ²-Cephalosporin Impurity | In cephalosporin synthesis, the use of excess strong base can lead to the isomerization of the double bond in the cephem core from the biologically active Δ³ position to the inactive Δ² position. Use the minimum effective amount of a non-nucleophilic base and keep the temperature low. |
| Hydrolysis of the Ester or Chloro-oxime | The presence of water can lead to the hydrolysis of the methyl ester or the chloro-oxime functionality. As mentioned previously, ensure anhydrous conditions. |
| Side Reactions with the Base | If a nucleophilic base is used, it may react with the starting material. Opt for a sterically hindered, non-nucleophilic base. |
Experimental Protocols
General Protocol for Acylation of a 7-Aminocephalosporanic Acid Derivative
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 7-aminocephalosporanic acid derivative and a non-nucleophilic organic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) at a controlled temperature (e.g., 0 °C).
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a dilute acid). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
A flowchart for troubleshooting low reaction yields.
Relationship between Reaction Parameters and Potential Side Products
This diagram shows how different reaction parameters can lead to the formation of specific impurities.
Causes of common side product formation.
Technical Support Center: Methyl (2Z)-2-chloro-2-hydroxyiminoacetate Reactions
Welcome to the Technical Support Center for the scale-up of reactions involving methyl (2Z)-2-chloro-2-hydroxyiminoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important intermediate.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Methyl (2Z)-2-hydroxyiminoacetate (Oximation Step) | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature, while monitoring for byproduct formation. |
| Suboptimal pH for the oximation reaction. | The pH of the reaction mixture is crucial for the nitrosation of the active methylene group. Ensure the pH is maintained in the optimal range for the specific reagents used. For reactions involving sodium nitrite and an acid, a controlled addition of the acid is necessary to maintain the desired pH and prevent the excessive formation of nitrous acid. | |
| Degradation of the product due to prolonged exposure to acidic conditions. | Minimize the reaction time and process the reaction mixture promptly upon completion. Consider using a milder acid or a buffered system if product degradation is significant. | |
| Low Yield of this compound (Chlorination Step) | Incomplete chlorination. | Ensure the stoichiometry of the chlorinating agent is appropriate. Monitor the reaction progress to determine the endpoint accurately. A slight excess of the chlorinating agent may be necessary, but this should be optimized to minimize byproduct formation. |
| Degradation of the starting material or product by the chlorinating agent. | The choice of chlorinating agent and reaction conditions is critical. Milder chlorinating agents or lower reaction temperatures may be required to prevent degradation. The order of addition of reagents can also be important. | |
| Formation of (E)-isomer Impurity | Isomerization of the desired (Z)-isomer under the reaction or work-up conditions. | The (Z)-isomer is generally the thermodynamically more stable isomer for 2-hydroxyiminoacetates. However, isomerization can be catalyzed by acids or bases, or induced by heat.[1] Minimize exposure to harsh pH conditions and high temperatures. Analyze the product for isomeric purity and, if necessary, develop a purification method to remove the unwanted isomer. |
| Poor Product Purity/Formation of Byproducts | Side reactions due to poor temperature control, especially during the exothermic oximation step. | Implement efficient cooling and controlled addition of reagents to manage the reaction exotherm. For large-scale reactions, a thorough thermal hazard assessment is crucial to prevent runaway reactions. |
| Presence of impurities in starting materials. | Use high-purity starting materials. Analyze raw materials for any impurities that could interfere with the reaction or be difficult to remove from the final product. | |
| Difficulties in Product Isolation and Purification | Product is an oil or has poor crystallization properties. | If direct crystallization is challenging, consider alternative purification methods such as extraction followed by solvent swapping and crystallization from a different solvent system. Seeding with a small amount of pure crystalline material can sometimes induce crystallization. |
| Use of column chromatography at lab scale, which is not viable for large-scale production. | Develop a scalable purification method based on crystallization or distillation. Avoid chromatographic methods for large-scale processing due to high cost and solvent consumption. | |
| Safety Concerns (e.g., gas evolution, exotherms) | Uncontrolled reaction of sodium nitrite with acid, leading to the release of toxic nitrogen oxides (NOx). | Add the acid to the solution of sodium nitrite and the substrate in a controlled manner with efficient stirring and cooling. Ensure adequate ventilation and consider a scrubbing system for the off-gases on a larger scale. |
| Thermal runaway potential of the oximation reaction. | Conduct a reaction calorimetry study to understand the heat of reaction and the rate of heat generation. This data is essential for designing a safe and robust process at scale. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical two-step synthesis is employed. The first step is the oximation (or nitrosation) of a suitable precursor, such as methyl chloroacetate, using a nitrite source like sodium nitrite in the presence of an acid. The resulting methyl (2Z)-2-hydroxyiminoacetate is then chlorinated in the second step using a suitable chlorinating agent.
Q2: What are the critical process parameters to control during the oximation step?
A2: The most critical parameters are temperature, pH, and the rate of addition of reagents. The reaction of sodium nitrite with acid is exothermic and produces nitrous acid, which is the reactive species. Poor control of temperature and acid addition can lead to a runaway reaction and the evolution of toxic nitrogen oxides.[2][3]
Q3: How can I minimize the formation of the (E)-isomer?
A3: The formation of the desired (Z)-isomer is typically favored thermodynamically. However, to minimize the risk of isomerization to the (E)-isomer, it is important to avoid prolonged exposure to strong acids or bases and high temperatures during the reaction and work-up.[1] The isomeric ratio should be monitored by a suitable analytical method, such as HPLC or NMR.
Q4: What are the main safety hazards associated with the scale-up of this reaction?
A4: The primary safety hazards are the exothermic nature of the oximation reaction, which carries a risk of thermal runaway, and the use of sodium nitrite, which is a strong oxidizer and can form explosive mixtures with certain substances.[2] The reaction of sodium nitrite with acid also produces toxic nitrogen oxide gases. A thorough process safety assessment is mandatory before attempting a large-scale reaction.
Q5: Are there any specific challenges related to the purification of this compound at a large scale?
A5: A significant challenge in scaling up is moving away from non-scalable purification techniques like column chromatography. Developing a robust crystallization process is key for industrial production. This involves selecting an appropriate solvent system that provides good yield and purity, and controlling the crystallization process to obtain a product with suitable physical properties for filtration and drying.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before commencing any experimental work.
Protocol 1: Synthesis of Methyl (2Z)-2-hydroxyiminoacetate
This protocol is based on the general procedure for oximation of active methylene compounds.
-
Reagents:
-
Methyl chloroacetate
-
Sodium nitrite
-
Hydrochloric acid (or another suitable acid)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
In a well-ventilated fume hood, prepare a solution of methyl chloroacetate in a suitable solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
In a separate vessel, prepare an aqueous solution of sodium nitrite.
-
Cool the reaction vessel containing the methyl chloroacetate solution to 0-5 °C using an ice bath.
-
Slowly add the sodium nitrite solution to the reaction vessel while maintaining the temperature below 5 °C.
-
After the addition of sodium nitrite is complete, slowly add hydrochloric acid via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy any excess nitrous acid.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude methyl (2Z)-2-hydroxyiminoacetate.
-
Protocol 2: Synthesis of this compound
-
Reagents:
-
Methyl (2Z)-2-hydroxyiminoacetate
-
Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Suitable aprotic solvent (e.g., dichloromethane, chloroform)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the crude or purified methyl (2Z)-2-hydroxyiminoacetate in a suitable aprotic solvent.
-
Cool the solution to the desired temperature (e.g., 0-5 °C).
-
Slowly add the chlorinating agent to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at the specified temperature and monitor its progress.
-
Upon completion, quench the reaction (e.g., by adding a mild base or water, depending on the chlorinating agent used).
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Oximation (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Methyl Chloroacetate | 10 g | 1 kg |
| Sodium Nitrite | 1.1 eq | 1.1 eq |
| Hydrochloric Acid | 1.2 eq | 1.2 eq |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Addition Time of Acid | 30 min | 2-3 hours |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 85% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
Table 2: Troubleshooting Impurity Profile in Chlorination (Illustrative)
| Impurity | Potential Source | Mitigation Strategy |
| (E)-isomer | Isomerization | Control temperature, minimize exposure to acid/base. |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or stoichiometry of chlorinating agent. |
| Dichlorinated byproduct | Over-chlorination | Use stoichiometric amount of chlorinating agent, control addition. |
Visualizations
Caption: A typical workflow for the scale-up synthesis of this compound.
References
Validation & Comparative
NMR Analysis of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
A Comprehensive Guide to the Analytical Characterization of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate: NMR Analysis in Comparison to Other Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the analysis of this compound. Experimental data, protocols, and visual workflows are presented to offer a comprehensive analytical overview.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of a compound in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted NMR Data
Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for the constituent functional groups and the known effects of substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH ₃ | 3.8 - 4.0 | Singlet | 3H |
| =N-OH | 10.0 - 12.0 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-C H₃ | 52 - 55 |
| C =O | 160 - 165 |
| C =NOH | 145 - 155 |
Comparison with Alternative Analytical Methods
While NMR provides unparalleled detail for structural elucidation, IR spectroscopy and mass spectrometry offer complementary information that is crucial for a comprehensive analysis.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed molecular structure, stereochemistry (Z-configuration of the oxime), and connectivity of atoms. | Identification of functional groups (C=O, C=N, O-H, C-O). | Molecular weight, elemental composition, and fragmentation patterns for structural clues. |
| Sample Requirements | 5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in a deuterated solvent.[1] | Small amount of solid or liquid sample. | Micrograms to nanograms of sample. |
| Strengths | - Excellent for stereoisomer differentiation.[2]- Provides unambiguous structural confirmation.- Quantitative.[2] | - Fast and simple for functional group identification.[3]- Non-destructive. | - High sensitivity.[4]- Provides molecular formula with high-resolution MS. |
| Limitations | - Relatively low sensitivity compared to MS.[4]- Requires more sample than MS. | - Provides limited structural information.- Not suitable for distinguishing between isomers with the same functional groups. | - Fragmentation can be complex to interpret.- Isomer differentiation can be challenging without standards. |
| Application to the Target Molecule | Confirms the (Z)-configuration of the oxime and the connectivity of the methyl ester and chloro groups. | Confirms the presence of the ester carbonyl (around 1750 cm⁻¹), the oxime C=N (around 1650 cm⁻¹), and the O-H of the oxime (broad, around 3300 cm⁻¹).[5][6] | Determines the exact mass and confirms the molecular formula (C₃H₄ClNO₃). Fragmentation patterns can help to confirm the presence of the methyl ester and the loss of chlorine.[7] |
Experimental Protocols
Detailed Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-70 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.
-
-
Instrument Parameters :
-
The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the instrument used.
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Spectral Width : 0-16 ppm.
-
-
¹³C NMR :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width : 0-220 ppm.
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[10]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]
-
Perform baseline correction to obtain a flat baseline.[11]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical process for the comprehensive characterization of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Comparison of key information from NMR, IR, and Mass Spectrometry.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. magritek.com [magritek.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 11. youtube.com [youtube.com]
Comparative Analysis of Analytical Techniques for Methyl (2Z)-2-chloro-2-hydroxyiminoacetate Characterization
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds like methyl (2Z)-2-chloro-2-hydroxyiminoacetate. Electron Ionization (EI) is a common ionization method that generates fragment ions, providing valuable structural information.
Predicted Fragmentation Pattern
Based on the fragmentation patterns of related oximes, alkyl halides, and methyl esters, a plausible fragmentation pathway for this compound under EI-MS is proposed. The initial ionization would likely involve the removal of an electron from the nitrogen or oxygen atoms.[1] Subsequent fragmentation could proceed through several pathways, including alpha-cleavage and the loss of neutral molecules.[2][3]
A key fragmentation is the cleavage of the C-Cl bond, which is a common pathway for alkyl halides.[2] Another likely fragmentation is the loss of the methoxy group from the ester. The presence of chlorine would result in a characteristic M+2 isotopic peak for fragments containing the chlorine atom, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.
Table 1: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| Predicted Fragment Ion | Molecular Formula | Predicted m/z | Notes |
| [M]⁺ | C₃H₄ClNO₃⁺ | 153/155 | Molecular ion peak with Cl isotope pattern. |
| [M - OCH₃]⁺ | C₂H₁ClNO₂⁺ | 122/124 | Loss of the methoxy radical. |
| [M - Cl]⁺ | C₃H₄NO₃⁺ | 118 | Loss of a chlorine radical. |
| [M - COOCH₃]⁺ | CH₂ClNO⁺ | 91/93 | Loss of the methyl ester group. |
| [COOCH₃]⁺ | C₂H₃O₂⁺ | 59 | Methyl ester fragment. |
| [C(Cl)=NOH]⁺ | CHClNO⁺ | 78/80 | Fragment containing the chloro-oxime group. |
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, a comprehensive characterization of this compound would benefit from complementary analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and structural fragments. | High sensitivity, detailed structural information. | Can be destructive, may not distinguish isomers easily. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of atoms. | Non-destructive, excellent for isomer differentiation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Excellent separation efficiency. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a volatile compound like this compound.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
3. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
3. Data Analysis:
-
Chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the detailed molecular structure.
Conclusion
The combination of mass spectrometry with other analytical techniques such as NMR and IR spectroscopy is crucial for the unambiguous characterization of this compound. While this guide provides a predictive framework based on existing knowledge of similar compounds, experimental verification is essential. The provided protocols offer a starting point for researchers to develop robust analytical methods for this and related molecules.
References
A Comparative Guide to the Reactivity of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a key intermediate in the synthesis of various pharmaceuticals, including third-generation cephalosporin antibiotics. Understanding the reactivity of this compound and its analogs is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This document outlines the structural factors influencing its reactivity and presents a comparative assessment with its halo- and ester-modified analogs, supported by established chemical principles.
Introduction to Reactivity
This compound possesses several key functional groups that dictate its chemical behavior: an α-chloro group, an oxime, and a methyl ester. The carbon atom attached to both the chlorine and the hydroxyimino group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the chlorine atom, the nitrogen atom of the oxime, and the adjacent carbonyl group of the ester. Consequently, this compound is highly susceptible to nucleophilic attack, primarily through nucleophilic substitution reactions where the chloride ion acts as a leaving group.
Comparative Reactivity Analysis
Influence of the Halogen (Leaving Group)
The reactivity of α-halo-α-hydroxyiminoacetates in nucleophilic substitution reactions is expected to follow the trend based on the leaving group ability of the halide. Better leaving groups are weaker bases. The basicity of the halide ions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, the leaving group ability decreases in the same order.
Table 1: Predicted Relative Reactivity of Methyl (2Z)-2-halo-2-hydroxyiminoacetates
| Compound | Halogen | Leaving Group Ability | Predicted Relative Reactivity |
| Methyl (2Z)-2-iodo-2-hydroxyiminoacetate | Iodo | Excellent | Highest |
| Methyl (2Z)-2-bromo-2-hydroxyiminoacetate | Bromo | Good | High |
| This compound | Chloro | Moderate | Moderate |
| Methyl (2Z)-2-fluoro-2-hydroxyiminoacetate | Fluoro | Poor | Lowest |
This trend suggests that the iodo-analog would be the most reactive towards nucleophiles, while the fluoro-analog would be the least reactive. This compound is therefore expected to exhibit moderate reactivity in this series.
Influence of the Ester Alkyl Group
The alkyl group of the ester moiety (e.g., methyl, ethyl, tert-butyl) can influence the reactivity through steric and electronic effects. However, these effects are generally considered to be less significant than the nature of the halogen leaving group.
-
Steric Effects: A bulkier alkyl group, such as tert-butyl, could sterically hinder the approach of a nucleophile to the electrophilic carbon, thereby decreasing the reaction rate compared to the methyl or ethyl esters.
-
Electronic Effects: The electronic effect of the alkyl group on the electrophilicity of the α-carbon is minimal as it is distant from the reaction center.
Table 2: Predicted Relative Reactivity of (2Z)-2-chloro-2-hydroxyiminoacetate Esters
| Compound | Ester Group | Steric Hindrance | Predicted Relative Reactivity |
| This compound | Methyl | Low | High |
| Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | Ethyl | Moderate | Moderate |
| tert-Butyl (2Z)-2-chloro-2-hydroxyiminoacetate | tert-Butyl | High | Low |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of this compound and its analogs via a nucleophilic substitution reaction with a common nucleophile, such as thiourea, which is a key step in the synthesis of the aminothiazole side chain of many cephalosporins.
General Procedure for Nucleophilic Substitution with Thiourea
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the respective methyl (2Z)-2-halo-2-hydroxyiminoacetate analog in 20 mL of ethanol.
-
Addition of Nucleophile: To this solution, add 1.1 equivalents (11 mmol) of thiourea.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 50 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under vacuum. If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure.
-
Kinetic Analysis: For a quantitative comparison, the reaction can be monitored using HPLC by measuring the decrease in the concentration of the starting material over time. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([starting material]) versus time.
Visualizing the Reaction Pathway
The primary reaction pathway for this compound with a nucleophile is a nucleophilic substitution reaction. The following diagram illustrates this general mechanism.
Caption: General mechanism of nucleophilic substitution on this compound.
This guide provides a foundational understanding of the reactivity of this compound and its analogs. For specific applications, it is recommended to perform detailed kinetic studies to obtain quantitative data for the specific nucleophiles and reaction conditions of interest.
Comparative Guide to the Synthesis of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthesis methods for methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The validation of its synthesis is crucial for ensuring the purity, yield, and scalability of processes that rely on this compound. This document outlines two potential synthetic pathways, presenting experimental data from analogous reactions to offer a baseline for comparison and validation.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: the direct chlorination of a precursor oxime and a multi-step approach involving nitrosation followed by chlorination. This guide will detail both methods, providing insights into their potential efficacy and operational parameters.
Diagram of Proposed Synthesis Pathways
Caption: Proposed synthetic routes for this compound.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for the two proposed synthesis methods, based on data from analogous reactions found in the literature.
| Parameter | Method 1: Direct Chlorination of Methyl 2-hydroxyiminoacetate | Method 2: Nitrosation-Chlorination of Methyl Chloroacetate |
| Starting Material | Methyl 2-hydroxyiminoacetate | Methyl Chloroacetate |
| Key Reagents | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) | Nitrosating agent (e.g., Sodium Nitrite), Hydrochloric Acid |
| Reported Yield | 70-90% (for analogous reactions) | 60-80% (for analogous reactions) |
| Reaction Time | 2-6 hours | 4-12 hours (multi-step) |
| Reaction Temperature | 0°C to room temperature | 0°C to 50°C |
| Key Advantages | Potentially a one-step synthesis, milder reaction conditions. | Readily available and inexpensive starting material. |
| Potential Challenges | Control of regioselectivity, potential for over-chlorination. | Handling of potentially unstable intermediates, multi-step process. |
Experimental Protocols (Adapted from Analogous Reactions)
Method 1: Direct Chlorination of Methyl 2-hydroxyiminoacetate
This proposed method is based on the direct chlorination of the oxime functionality. A patent suggests the production of lower alkyl 2-chloro-2-hydroxyiminoacetates via the chlorination of the corresponding 2-hydroxyiminoacetates[1]. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of oximes and related compounds[2][3][4][5][6].
Diagram of Direct Chlorination Workflow
Caption: Workflow for the direct chlorination synthesis method.
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-hydroxyiminoacetate (1.0 eq.) in a suitable inert solvent such as dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Nitrosation-Chlorination of Methyl Chloroacetate
This alternative two-step approach involves the initial nitrosation of an activated methylene group followed by chlorination.
Diagram of Nitrosation-Chlorination Workflow
References
- 1. CA1095072A - Process for the production of lower alkyl 2-chloro-2- hydroxy-iminoacetates - Google Patents [patents.google.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Determination of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of key analytical methods for assessing the purity of methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a crucial building block in organic synthesis. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, typical performance data, and detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the analysis of small organic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei.[1][2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 0.5 ppm | Dependent on the number of scans; typically in the low mg or high µg range. |
| Limit of Quantitation (LOQ) | 0.5 - 3 µg/mL | 0.5 - 1.5 ppm | Dependent on the number of scans; typically in the low mg range. |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent, as it's a primary analytical method. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | High, as it often requires no calibration curve with a certified standard. |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Destructive to Sample? | Yes | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for HPLC, GC, and qNMR methods.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the analysis of polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, starting with 95% water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Assessed by analyzing blank samples and known impurities to ensure no interference with the main peak.[3]
-
Linearity: Determined by preparing a series of standard solutions at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) of ≥0.999 is typically required.[4]
-
Accuracy and Precision: Evaluated by analyzing replicate preparations of the sample at different concentration levels.[5]
-
LOD and LOQ: Determined by injecting a series of dilute solutions and calculating based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6][7]
Gas Chromatography (GC) Method
This method is adapted from a procedure for a structurally similar compound, methyl 2-chloroacetate, and would require validation for this compound.[8][9]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX)
-
Data acquisition and processing software
Reagents:
-
Methanol (or other suitable solvent)
-
Helium or Nitrogen (carrier gas)
Chromatographic Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas Flow: 1.0 mL/min
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in methanol.
-
Ensure the sample is fully volatilized in the injector.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[10][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) and using a calibrated 90° pulse.
-
The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate the logical workflows.
Caption: Workflow for analytical method selection and implementation.
Caption: General workflow for the HPLC experimental protocol.
This guide provides a foundational understanding of the primary analytical techniques for determining the purity of this compound. The choice of method should be guided by the specific requirements of the analysis, including regulatory compliance, available instrumentation, and the desired level of accuracy and precision.
References
- 1. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 2. mdpi.com [mdpi.com]
- 3. aaps.ca [aaps.ca]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. emerypharma.com [emerypharma.com]
Comparative Analysis of the Biological Activity of Methyl (2Z)-2-Chloro-2-hydroxyiminoacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives structurally related to methyl (2Z)-2-chloro-2-hydroxyiminoacetate. The data presented is compiled from several studies investigating the fungicidal, insecticidal, and herbicidal properties of compounds sharing key structural motifs, such as the methoxyiminoacetate group and chloro-substituents on aromatic or heterocyclic rings.
Quantitative Biological Activity Data
The following table summarizes the biological activities of selected derivatives from different studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions and target organisms.
| Compound ID | Derivative Class | Target Organism(s) | Biological Activity | Quantitative Data (IC₅₀/LC₅₀/MIC) | Reference |
| TMa | (E)-Methyl 2-(2-{[(4-chloro-1-phenyl-1H-pyrazol-3-yl)oxy]methyl}phenyl)-2-(methoxyimino)acetate | Rhizoctonia solani | Fungicidal | - | [1] |
| TMe | (E)-Methyl 2-(2-{[(1,4-dichloro-1H-pyrazol-3-yl)oxy]methyl}phenyl)-2-(methoxyimino)acetate | Rhizoctonia solani | Fungicidal | - | [1] |
| TMf | (E)-N-Methyl-2-(2-{[(1,4-dichloro-1H-pyrazol-3-yl)oxy]methyl}phenyl)-2-(methoxyimino)acetamide | Rhizoctonia solani | Fungicidal | - | [1] |
| 6-06 | Methyl 2-(methoxyimino)-2-(2-((1-(N'-nitrocarbamimidoyl)-2-(4-chlorobenzylidene)hydrazinyl)methyl)phenyl)acetate | Myzus persicae, Hyalopterus amygdali | Insecticidal | LC₅₀: 1.9 mg/L (M. persicae), 14.4 mg/L (H. amygdali) | [2] |
| 6-11 | Methyl 2-(methoxyimino)-2-(2-((1-(N'-nitrocarbamimidoyl)-2-(2,4-dichlorobenzylidene)hydrazinyl)methyl)phenyl)acetate | Myzus persicae, Hyalopterus amygdali | Insecticidal | LC₅₀: 13.4 mg/L (M. persicae), 1.5 mg/L (H. amygdali) | [2] |
| 6-19 | Methyl 2-(methoxyimino)-2-(2-((1-(N'-nitrocarbamimidoyl)-2-(3-phenoxybenzylidene)hydrazinyl)methyl)phenyl)acetate | Myzus persicae, Hyalopterus amygdali | Insecticidal | LC₅₀: 0.3 mg/L (M. persicae), 38.4 mg/L (H. amygdali) | [2] |
| Compound 13 | 1-aceto-3-[m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy]phenyl-5-(benzo-[2][3]-dioxolyl)-4,5-dihydropyrazoline | Pseudoperonospora cubensis, Sphaerotheca fuliginea, Mythimna separata | Fungicidal & Insecticidal | IC₅₀: 26.6 µg/mL (P. cubensis), 57.6 µg/mL (S. fuliginea); LC₅₀: 26.6 µg/mL (M. separata) | [4] |
| Compound 5c | (pyridinylphenoxymethylene)phenyl methoxyiminoacetate | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata | Herbicidal | 100% inhibition at 37.5 g a.i./ha | [5] |
| Compound 5e | (pyridinylphenoxymethylene)phenyl methoxyiminoacetate | Broadleaf weeds | Herbicidal | Broad-spectrum activity | [5] |
Detailed Experimental Protocols
Fungicidal Activity Testing (Mycelial Growth Inhibition)[1]
-
Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to create stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) was prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds were added to the molten PDA at desired final concentrations (e.g., 0.1, 1, and 10 µg/mL).
-
Inoculation: A 5 mm diameter mycelial disc of the target fungus (e.g., Rhizoctonia solani) was placed at the center of the PDA plates containing the test compounds.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 25 °C) for a specified period.
-
Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control (acetone without any test compound).
Insecticidal Activity Testing (Leaf-Dipping Method)[2]
-
Preparation of Test Solutions: The compounds were dissolved in a small amount of N,N-dimethylformamide (DMF) and then diluted with water containing an emulsifier (e.g., Tween 80) to the desired concentrations.
-
Host Plant Treatment: Cabbage leaves were dipped into the test solutions for a few seconds and then allowed to air dry.
-
Insect Infestation: The treated leaves were placed in petri dishes, and a specific number of aphids (e.g., Myzus persicae) were introduced.
-
Incubation: The petri dishes were maintained under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: The number of dead aphids was counted after a set period (e.g., 48 hours), and the mortality rate was calculated. The LC₅₀ values were determined using probit analysis.
Herbicidal Activity Testing (Post-emergence)[5]
-
Plant Cultivation: Weed species were grown in pots in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).
-
Preparation of Spray Solutions: The test compounds were formulated as an emulsifiable concentrate or wettable powder and diluted with water to achieve the desired application rate (e.g., 37.5 g active ingredient per hectare).
-
Application: The herbicidal solutions were sprayed uniformly onto the foliage of the weed species.
-
Evaluation: After a specified period (e.g., 2-3 weeks), the herbicidal effect was visually assessed as the percentage of growth inhibition or plant death compared to untreated control plants.
Signaling Pathways and Experimental Workflows
The fungicidal activity of many methoxyiminoacetate derivatives is attributed to the inhibition of mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex (Complex III). This mode of action is characteristic of strobilurin fungicides.
Caption: Proposed mechanism of fungicidal action for methoxyiminoacetate derivatives.
The herbicidal activity of some related compounds has been shown to involve the inhibition of Photosystem II (PSII) electron transport in plants.
Caption: General workflow for post-emergence herbicidal activity screening.
References
- 1. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, insecticidal and fungicidal activities of methyl 2-(methoxyimino)-2-(2-((1-(N′-nitrocarbamimidoyl)-2-hydrocarbylidenehydrazinyl)methyl)phenyl)acetates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kresoxim-methyl Derivatives: Synthesis and Herbicidal Activities of (Pyridinylphenoxymethylene)phenyl Methoxyiminoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
The High Cost of Convenience: A Cost-Benefit Analysis of Methyl (2Z)-2-chloro-2-hydroxyiminoacetate in Heterocyclic Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is a critical decision, balancing cost, efficiency, and safety. This guide provides a comparative analysis of methyl (2Z)-2-chloro-2-hydroxyiminoacetate, a specialized reagent for the synthesis of isoxazoles and other heterocycles, against more conventional methods. While offering a potentially streamlined synthetic route, its high cost necessitates a careful evaluation of its benefits.
This compound is a reactive precursor for the in-situ generation of methyl chloro(hydroxyimino)acetate, which can readily undergo 1,3-dipolar cycloaddition reactions. This makes it a potentially useful building block for the construction of 3-substituted isoxazoles, a common motif in pharmacologically active compounds. However, a significant drawback is its high cost, with commercial suppliers listing prices in the range of $330 for 0.5 grams.
This analysis compares the use of this specialized reagent with a widely used and more economical alternative: the condensation of a β-ketoester with hydroxylamine hydrochloride.
Performance and Cost Comparison
To provide a direct comparison, we will consider the synthesis of a model compound, methyl 5-phenylisoxazole-3-carboxylate.
| Parameter | This compound | Hydroxylamine Hydrochloride & β-Ketoester |
| Reagent Cost | High (approx. $660/gram) | Low (Hydroxylamine HCl: ~
|
| Reaction Steps | Potentially fewer steps (one-pot cycloaddition) | Typically a one-pot condensation |
| Reported Yields | Not widely reported, but expected to be high | 80-99% |
| Reaction Conditions | Likely mild, base-mediated | Mild, often refluxing in ethanol |
| Byproducts | Primarily salts (e.g., triethylamine hydrochloride) | Water |
| Scalability | Limited by reagent cost | Highly scalable |
Data sourced from various chemical suppliers and published synthetic protocols.
Experimental Pathways and Methodologies
The significant cost difference between the two approaches is a primary consideration. The following sections detail the likely synthetic pathway for this compound and a standard, documented protocol for the hydroxylamine hydrochloride method.
Method 1: Synthesis using this compound (Hypothetical Pathway)
This method would likely involve the in-situ generation of a nitrile oxide from this compound, which then undergoes a 1,3-dipolar cycloaddition with an alkyne.
Experimental Workflow:
Caption: Hypothetical workflow for isoxazole synthesis.
Detailed Protocol (Postulated): To a solution of phenylacetylene (1.0 eq) and this compound (1.1 eq) in an inert solvent such as THF at room temperature, would be added a non-nucleophilic base, for example, triethylamine (1.2 eq). The reaction mixture would be stirred until completion, likely monitored by TLC or LC-MS. The reaction would then be quenched with water, and the product extracted with an organic solvent. Purification by column chromatography would likely be required to isolate the desired methyl 5-phenylisoxazole-3-carboxylate.
Method 2: Synthesis using Hydroxylamine Hydrochloride and a β-Ketoester (Established Protocol)
This is a classic and widely documented method for the synthesis of isoxazoles.
Experimental Workflow:
Caption: Established workflow for isoxazole synthesis.
Detailed Protocol: A mixture of methyl benzoylacetate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium acetate (1.2 eq) in ethanol is heated to reflux. The reaction is typically monitored by TLC and is often complete within a few hours. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Recrystallization can be performed if further purification is necessary. This method often provides high yields of the desired isoxazole with a simple workup procedure.
Cost-Benefit Analysis
Cost: The most significant drawback of using this compound is its prohibitive cost. For the synthesis of a gram of the target isoxazole, the cost of this starting material alone would be in the hundreds of dollars, compared to likely less than ten dollars for the raw materials in the hydroxylamine hydrochloride method. This makes it unsuitable for large-scale synthesis or for research projects with limited budgets.
Benefits and Convenience: The potential benefit of this compound lies in its nature as a pre-functionalized, activated synthon. This could potentially lead to shorter reaction times and milder conditions compared to some multi-step sequences. For the synthesis of highly functionalized or sensitive molecules where the traditional method may fail or give low yields, a specialized reagent could be advantageous. However, for the synthesis of relatively simple isoxazoles, this benefit is unlikely to outweigh the cost.
Efficiency and Yield: While a direct comparison of yields for the same target molecule is not available in the literature, the hydroxylamine hydrochloride method is well-established and known to produce excellent yields (often >90%). It is unlikely that the use of this compound would offer a significant improvement in yield for this type of transformation that would justify the immense cost difference.
Logical Relationship of Reagent Choice:
Caption: Decision-making for reagent selection.
Conclusion
For the vast majority of applications, the use of hydroxylamine hydrochloride in conjunction with a suitable 1,3-dicarbonyl compound is the overwhelmingly superior method for the synthesis of isoxazoles from a cost-benefit perspective. The raw materials are inexpensive, the procedures are simple and well-documented, and the yields are typically very high.
The use of this compound should be reserved for niche applications where its specific reactivity might be essential for the synthesis of a particularly complex or sensitive target molecule that cannot be accessed efficiently through conventional means. For routine synthesis, and especially for any process that may be scaled up, the cost of this reagent is a prohibitive factor that makes the traditional hydroxylamine hydrochloride method the clear choice for researchers and drug development professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
